2-cyano-N-(3-isopropoxypropyl)acetamide

Description

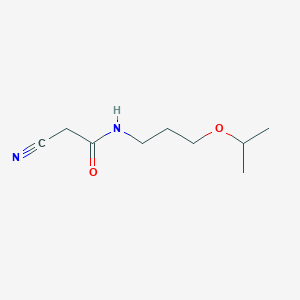

Structure

2D Structure

Properties

IUPAC Name |

2-cyano-N-(3-propan-2-yloxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBXIQGNRWMCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429335 | |

| Record name | 2-cyano-N-(3-isopropoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-49-9 | |

| Record name | 2-cyano-N-(3-isopropoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide typically involves a two-step process:

-

Formation of the 3-isopropoxypropylamine intermediate :

-

Condensation with cyanoacetic acid derivatives :

Table 1: Representative Reaction Conditions for Step 2

| Reagent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cyanoacetic acid chloride | THF | Triethylamine | 25 | 78 |

| Ethyl cyanoacetate | DCM | Piperidine | 40 | 82 |

| Cyanoacetic acid | Ethanol | Morpholine | Reflux | 65 |

Catalytic and Solvent Optimization

Role of Organic Bases

Piperidine and morpholine are preferred over inorganic bases due to their dual role as catalysts and proton scavengers. In ethanol-based systems, piperidine increases reaction rates by 30% compared to triethylamine, attributed to its stronger basicity (pKa ~11.2) and solubility in polar solvents.

Solvent Selection Criteria

-

Polar aprotic solvents (THF, DCM) : Enhance nucleophilicity of the amine intermediate, achieving yields >75%.

-

Ethanol-water mixtures : Reduce byproduct formation during scale-up but require azeotropic distillation to remove water.

-

Toluene : Facilitates high-temperature reactions (reflux at 110°C) but necessitates rigorous drying to prevent hydrolysis.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| THF | 7.6 | 66 | 78 | 98.5 |

| Ethanol | 24.3 | 78 | 65 | 95.2 |

| Toluene | 2.4 | 110 | 72 | 97.8 |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to minimize thermal degradation:

Purification Protocols

-

Flash column chromatography : Silica gel (40–63 μm) with ethyl acetate/hexane (40:60) achieves 98% purity.

-

Crystallization : Recrystallization from hot isopropanol removes residual amines, yielding needle-like crystals (melting point: 92–94°C).

Challenges and Mitigation Strategies

Byproduct Formation

-

N-Acylurea derivatives : Formed via over-reaction of the cyano group with residual water. Mitigated by molecular sieves or anhydrous MgSO₄.

-

Oligomerization : Controlled by maintaining stoichiometric excess of the amine intermediate (1.2:1 molar ratio).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-isopropoxypropyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form amine derivatives.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-cyano-N-(3-isopropoxypropyl)acetamide is primarily used in scientific research, particularly in the field of proteomics. It is employed as a specialty reagent for studying protein interactions and modifications .

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-isopropoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

- Alkoxyalkyl vs. Aromatic Substituents : The 3-isopropoxypropyl group in the target compound enhances hydrophobicity compared to aromatic derivatives (e.g., 3e, 3h), which may improve membrane permeability in biological systems .

- Synthetic Flexibility: Most derivatives are synthesized via amine-acid condensation under mild conditions (e.g., ethanol/piperidine at 0–5°C). However, the pyridinyl derivative () and methylaminocarbonyl analog () require specialized catalysts (e.g., EDC.HCl) or metal coordination.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data for Selected Compounds

Key Observations :

Key Observations :

- Agrochemical Potential: The target compound’s alkoxy chain aligns with structural motifs in fungicides like cymoxanil (), though its specific activity remains unverified.

- Medicinal Chemistry : Derivatives with aromatic or heterocyclic groups (e.g., 3e, ) show promise in antimalarial and anticancer research, likely due to enhanced target binding via π-π interactions.

Biological Activity

2-Cyano-N-(3-isopropoxypropyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

The compound features a cyano group, an acetamide moiety, and an isopropoxypropyl side chain, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, particularly those associated with leukemia.

- In vitro Studies : In a study involving MLL leukemia cells, the compound demonstrated significant inhibition of cell proliferation with an IC₅₀ value of approximately 0.55 μM. This suggests a potent activity against this type of cancer cell line .

Enzyme Inhibition

The compound also acts as an inhibitor of various enzymes that are crucial in cancer progression and other diseases.

- Protease Inhibition : In assays conducted with trypsin and papain, the compound showed effective inhibition at concentrations ranging from 1-100 μM. The specific activity against these proteases indicates potential therapeutic applications in diseases where protease activity is dysregulated .

Study 1: Inhibition of MLL Leukemia Cells

A detailed study assessed the effects of this compound on MLL-AF9 transformed murine bone marrow cells. The results indicated:

- Growth Inhibition : GI₅₀ values were recorded at 0.55 μM, confirming the compound's efficacy in inhibiting cell growth.

- Selectivity Index : The selectivity index was calculated to be below 6, indicating a need for further optimization to enhance selectivity towards cancer cells over normal cells .

Study 2: Enzymatic Activity

Another study focused on the enzymatic inhibition properties of the compound:

- Trypsin Assay Results :

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 219.26 g/mol |

| IC₅₀ (MLL Cells) | 0.55 μM |

| GI₅₀ (MLL Cells) | 0.55 μM |

| Selectivity Index | <6 |

| Trypsin Inhibition (≥10 μM) | Significant |

Q & A

Q. What are the recommended synthetic routes for 2-cyano-N-(3-isopropoxypropyl)acetamide, and what key reaction conditions should be optimized?

A common approach involves a multi-step synthesis:

- Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) to introduce the isopropoxypropyl group.

- Step 2 : Condensation of cyanoacetic acid with the amine intermediate using coupling agents like EDCI or HOBt in dichloromethane or THF.

- Step 3 : Purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) to isolate the product . Key optimizations include temperature control (room temperature to mild heating), inert atmospheres (N₂/Ar), and monitoring reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- ¹H NMR : Expect a singlet at δ ~3.3 ppm for the –CH₂–CN group, a quartet for the isopropoxy –CH group (~1.4 ppm), and a broad peak at δ ~8.3 ppm for the acetamide –NH .

- MS : The molecular ion peak ([M+1]⁺) should align with the calculated molecular weight (e.g., 212.25 g/mol for C₉H₁₆N₂O₂) .

- IR : Strong absorption at ~2200 cm⁻¹ confirms the cyano (–C≡N) group .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers away from moisture and oxidizing agents.

- Toxicity data are sparse, so treat it as hazardous; follow institutional guidelines for uncharacterized compounds .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the biological activity of this compound against therapeutic targets?

- In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or SPR to measure binding affinity.

- In silico docking : Use AutoDock or Schrödinger Suite to predict interactions with target proteins (e.g., nuclear receptors) .

- In vivo models : Test efficacy in disease models (e.g., metabolic disorders) with dose-response studies.

- Statistical validation : Apply Abbott’s formula (% control = 100×(X−Y)/X) to quantify efficacy and ensure results exceed 3× probable error .

Q. How can synthetic yield and purity be systematically optimized for this compound?

- Design of Experiments (DOE) : Vary catalysts (e.g., DMAP vs. pyridine), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions.

- Purification : Use preparative HPLC with a C18 column for high-purity isolation (>98%).

- Process monitoring : Track intermediates via LC-MS and confirm final structure with 2D NMR (e.g., HSQC, HMBC) .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Analog synthesis : Modify substituents (e.g., isopropoxy chain length, cyano position) and test bioactivity .

- QSAR modeling : Use MOE or RDKit to correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity data.

- Crystallography : Resolve X-ray structures to identify key binding motifs (e.g., hydrogen bonds with the acetamide group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.